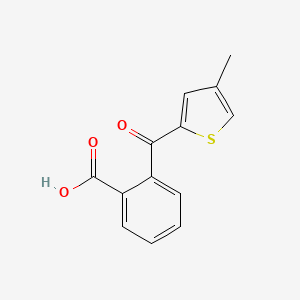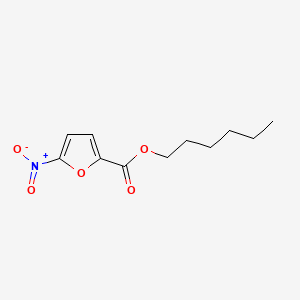
Hexyl 5-nitro-2-furancarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexyl 5-nitro-2-furancarboxylate is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring substituted with a nitro group at the 5-position and an ester group at the 2-position, with a hexyl chain attached to the ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hexyl 5-nitro-2-furancarboxylate typically involves the esterification of 5-nitro-2-furancarboxylic acid with hexanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and increased yield. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Hexyl 5-nitro-2-furancarboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the hexyl group can be replaced by other alkyl or aryl groups.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 5-nitro-2-furancarboxylic acid and hexanol.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Alkyl or aryl halides, base (e.g., sodium hydroxide).
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products:
Reduction: Hexyl 5-amino-2-furancarboxylate.
Substitution: Various hexyl-substituted furan derivatives.
Hydrolysis: 5-nitro-2-furancarboxylic acid and hexanol.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has shown promise as an antimicrobial agent, particularly against certain bacterial strains.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the production of polymers and resins, where it imparts desirable properties such as increased thermal stability and resistance to degradation.
Mechanism of Action
The biological activity of Hexyl 5-nitro-2-furancarboxylate is primarily attributed to its nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates can interact with cellular components, leading to the inhibition of key enzymes and disruption of metabolic pathways. The compound’s ester group also plays a role in its mechanism of action by facilitating its cellular uptake and distribution.
Comparison with Similar Compounds
Hexyl 5-nitro-2-furancarboxylate can be compared to other furan derivatives such as:
Methyl 5-nitro-2-furancarboxylate: Similar structure but with a methyl group instead of a hexyl group. It has different solubility and reactivity profiles.
Ethyl 5-nitro-2-furancarboxylate: Contains an ethyl group, leading to variations in its physical and chemical properties.
5-Nitro-2-furancarboxylic acid: Lacks the ester group, making it more polar and less lipophilic.
The uniqueness of this compound lies in its hexyl chain, which enhances its lipophilicity and potentially improves its bioavailability and interaction with lipid membranes.
Properties
CAS No. |
20001-40-5 |
|---|---|
Molecular Formula |
C11H15NO5 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
hexyl 5-nitrofuran-2-carboxylate |
InChI |
InChI=1S/C11H15NO5/c1-2-3-4-5-8-16-11(13)9-6-7-10(17-9)12(14)15/h6-7H,2-5,8H2,1H3 |
InChI Key |
XHMWHBXFXKPBDX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)C1=CC=C(O1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


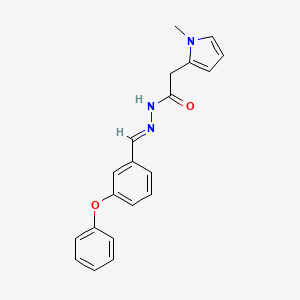

![[4-[(E)-[[2-(4-fluoroanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate](/img/structure/B12042833.png)

![1-[(3-Methylbenzo[b]thien-2-yl)methyl]piperazine](/img/structure/B12042853.png)
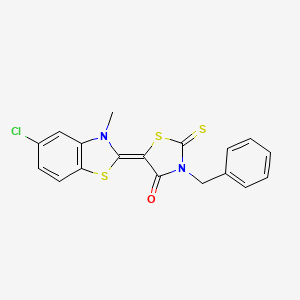

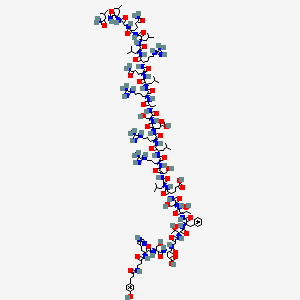
![N-(2,4-dimethoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12042884.png)

